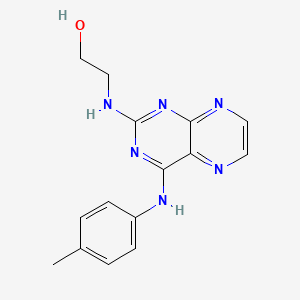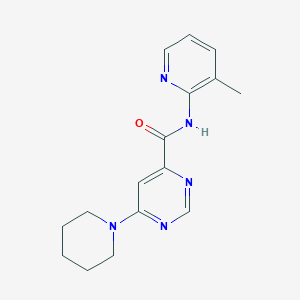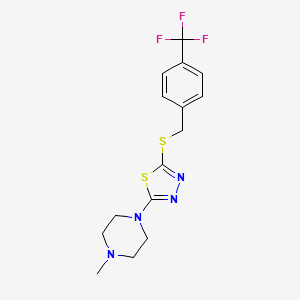
2-(4-Methylpiperazin-1-yl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves a multi-step protocol. For instance, a related compound was obtained via a three-step protocol involving reactions with amines carried out in 95% ethanol at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds is assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the use of piperazine, a common structural motif found in agrochemicals and pharmaceuticals . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically determined using techniques such as mass spectra, NMR, and single X-Ray diffraction analysis .Wissenschaftliche Forschungsanwendungen
DNA Binding and Cellular Applications
DNA Minor Groove Binding
The compound Hoechst 33258, which shares structural similarities with the specified chemical, is known for its strong binding to the minor groove of double-stranded B-DNA. This interaction has specificity for AT-rich sequences, making it a valuable tool in cellular biology for staining chromosomes and analyzing nuclear DNA content. Hoechst derivatives, including those related to the specified compound, are utilized in various biological assays due to their ability to penetrate cells easily (Issar & Kakkar, 2013).
Pharmacological Significance
Anticancer and Antimicrobial Properties
Benzothiazole derivatives, including the core structure of the specified compound, have shown a broad spectrum of antimicrobial and anticancer activities. These compounds are recognized for their therapeutic potential, serving as a starting point for rational drug design and development. The structural simplicity and synthetic accessibility of benzothiazole derivatives offer a significant advantage in creating diverse chemical libraries to explore new therapeutic agents (Kamal, Hussaini, & Mohammed, 2015).
Medicinal Chemistry Applications
Structural Activity Relationship
The benzothiazole scaffold is central to many natural and synthetic bioactive molecules, indicating its importance in medicinal chemistry. Benzothiazole derivatives exhibit a variety of pharmacological activities, such as antiviral, antimicrobial, anti-inflammatory, and anticancer properties. The unique methine center within the thiazole ring of benzothiazole compounds contributes to their diverse biological activities, highlighting the scaffold's significance in the development of new therapeutic agents (Bhat & Belagali, 2020).
Wirkmechanismus
While the exact mechanism of action for “2-(4-Methylpiperazin-1-yl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole” is not specified, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Zukünftige Richtungen
The future directions for research on “2-(4-Methylpiperazin-1-yl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for various neurological conditions .
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4S2/c1-21-6-8-22(9-7-21)13-19-20-14(24-13)23-10-11-2-4-12(5-3-11)15(16,17)18/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIYRJZESVWXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

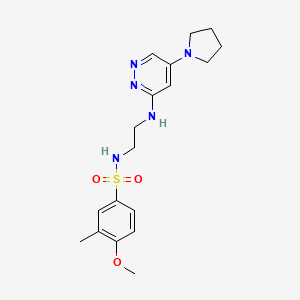


![2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2536343.png)
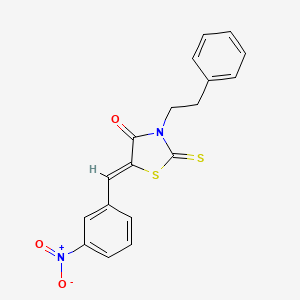
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2536345.png)
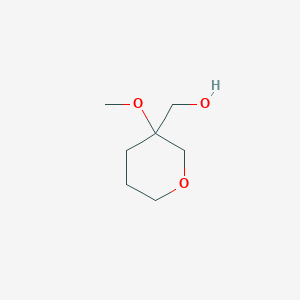
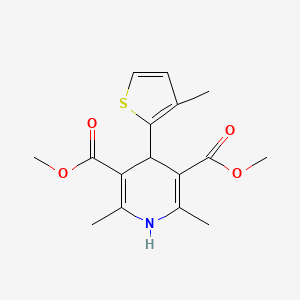
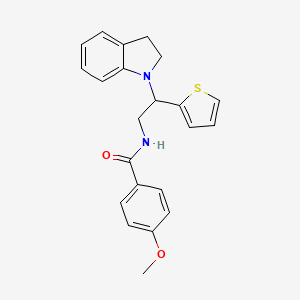
![3,4-Diethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2536351.png)

